molecular formula C12H15N3O2S B2392139 5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide CAS No. 1396564-16-1

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide

Cat. No.: B2392139
CAS No.: 1396564-16-1
M. Wt: 265.33
InChI Key: STUYFSCOWQUQRO-UHFFFAOYSA-N
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Description

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that contains a thiazepane ring, a pyridine moiety, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the pyridine and carboxamide groups. One common method involves the cyclization of a suitable precursor containing a thioamide and an amine group under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide
  • Indole derivatives

Uniqueness

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which is less common compared to other heterocyclic compounds like indoles or morpholines. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-11-3-5-18-8-10(15-11)12(17)14-7-9-2-1-4-13-6-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUYFSCOWQUQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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